Lasiokaurina

Descripción general

Descripción

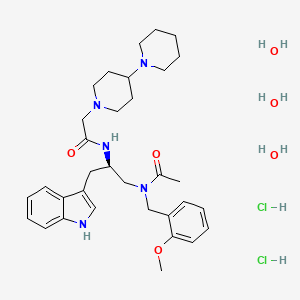

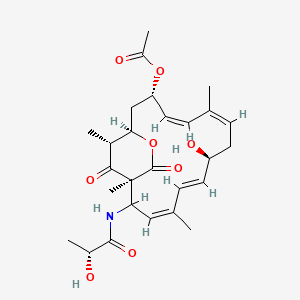

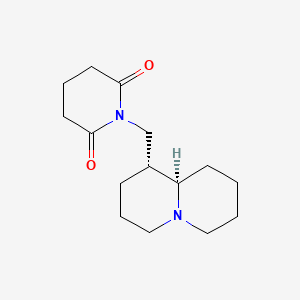

Lasiokaurin is a Kaurene-type diterpenoid from Isodon species.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Lasiokaurina ha mostrado una actividad anticancerígena significativa, particularmente contra el cáncer de mama triple negativo (TNBC) . Este tipo de cáncer es conocido por su alta invasividad y mal pronóstico . Se ha descubierto que this compound induce el arresto del ciclo celular, la apoptosis y el daño del ADN en las células TNBC .

Inhibición de la Metástasis Celular

Además de sus propiedades anticancerígenas, también se ha descubierto que this compound inhibe la metástasis celular . Esto es particularmente importante en el contexto del tratamiento del cáncer, ya que la metástasis es un factor importante en la progresión y mortalidad del cáncer .

Inducción del Arresto del Ciclo Celular

Se ha descubierto que this compound induce el arresto del ciclo celular específicamente en la fase G2/M . Esto significa que puede detener la división de las células cancerosas, inhibiendo así el crecimiento del cáncer .

Inhibición de la Vía PI3K/Akt/mTOR

La vía de la fosfatidilinositol-3-quinasa/proteína quinasa B/diana mamífera de la rapamicina (PI3K/Akt/mTOR) es una vía de señalización clave en muchos tipos de cáncer . Se ha descubierto que this compound inhibe eficazmente la activación de esta vía .

Inhibición de STAT3

El transductor de señales y activador de la transcripción 3 (STAT3) es una proteína que en humanos está codificada por el gen STAT3. Es un factor de transcripción que en humanos está codificado por el gen STAT3 . Se ha descubierto que this compound inhibe la activación de STAT3, estableciendo así su potencial para la terapia multidiana contra el TNBC .

Actividad Antimícrobiana

Aunque no se le ha prestado mucha atención a este aspecto, algunos estudios anteriores han notado las actividades antimicrobianas de this compound .

Mecanismo De Acción

Target of Action

Lasiokaurin, also known as Lasiodin, is a natural diterpenoid found in Isodon plants . It primarily targets triple-negative breast cancer (TNBC) cells . TNBC is a subtype of breast cancer that lacks estrogen receptors (ERs), progesterone receptors (PRs), and human epidermal growth receptor 2 (HER2) . Lasiokaurin also targets Polo-like kinase 1 (PLK1) , a protein that plays a crucial role in cell cycle progression .

Mode of Action

Lasiokaurin interacts with its targets to induce significant anti-TNBC activity both in vitro and in vivo . It induces cell cycle arrest , specifically at the G2/M phase , and triggers apoptosis . It also causes DNA damage in TNBC cells and inhibits cell metastasis .

Biochemical Pathways

Lasiokaurin affects several biochemical pathways. It effectively inhibits the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and signal transducer and activator of transcription 3 (STAT3) . These pathways are involved in cell survival, growth, and proliferation. By inhibiting these pathways, Lasiokaurin suppresses the progression of TNBC .

Pharmacokinetics

The adme properties of a drug-like molecule play a crucial role in its bioavailability

Result of Action

The action of Lasiokaurin results in significant suppression of cell viability in breast cancer cell lines . It inhibits the clonogenic ability and DNA synthesis of breast cancer cells . Moreover, it induces apoptosis and G2/M cell cycle arrest in SK-BR-3 and MDA-MB-231 cells . Lasiokaurin also reduces PLK1 mRNA and protein expression in breast cancer, accompanied by downregulating CDC25C and AKT phosphorylation .

Análisis Bioquímico

Biochemical Properties

Lasiokaurin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Lasiokaurin has been shown to inhibit the activity of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and the signal transducer and activator of transcription 3 (STAT3) pathway . These interactions are pivotal in its antimicrobial and antitumor activities, as they lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Cellular Effects

Lasiokaurin exerts significant effects on various cell types and cellular processes. In triple-negative breast cancer (TNBC) cells, Lasiokaurin induces cell cycle arrest at the G2/M phase, promotes apoptosis, and causes DNA damage . Additionally, it inhibits cell metastasis and affects cell signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways . These effects highlight the compound’s potential as a multitarget therapeutic agent against cancer.

Molecular Mechanism

The molecular mechanism of Lasiokaurin involves several key interactions at the molecular level. Lasiokaurin regulates the expression of PLK1, a critical protein involved in cell cycle progression, leading to G2/M phase arrest and apoptosis in breast cancer cells . It also downregulates the phosphorylation of CDC25C and AKT, further inhibiting cancer cell proliferation . These molecular interactions underscore the compound’s potential in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lasiokaurin have been observed to change over time. Studies have shown that Lasiokaurin induces apoptosis and cell cycle arrest in a time-dependent manner . The compound’s stability and degradation over time also play a role in its long-term effects on cellular function. For instance, prolonged exposure to Lasiokaurin leads to sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Lasiokaurin vary with different dosages in animal models. In studies involving murine models of gastric cancer, Lasiokaurin exhibited potent antitumor activity at specific dosages . Higher doses of the compound were associated with increased cytotoxicity and adverse effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Lasiokaurin is involved in several metabolic pathways. It interacts with enzymes such as PLK1 and CDC25C, which are crucial for cell cycle regulation . Additionally, Lasiokaurin affects the PI3K/Akt/mTOR pathway, influencing metabolic flux and metabolite levels in cancer cells . These interactions contribute to the compound’s antitumor effects.

Transport and Distribution

Within cells and tissues, Lasiokaurin is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are essential for the compound’s therapeutic efficacy, as they ensure its delivery to the intended cellular compartments.

Subcellular Localization

Lasiokaurin’s subcellular localization plays a critical role in its activity and function. The compound is known to localize to specific cellular compartments, including the mitochondria, where it induces apoptosis through mitochondrial depolarization . Additionally, Lasiokaurin’s targeting signals and post-translational modifications direct it to other organelles, further enhancing its therapeutic potential.

Propiedades

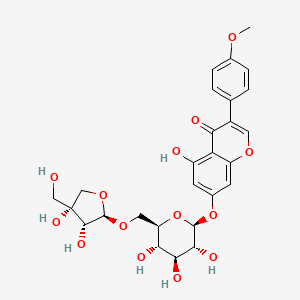

IUPAC Name |

(9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQLJZNVICMJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951576 | |

| Record name | 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28957-08-6 | |

| Record name | Lasiokaurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

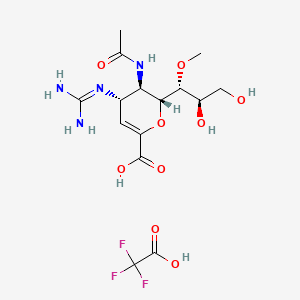

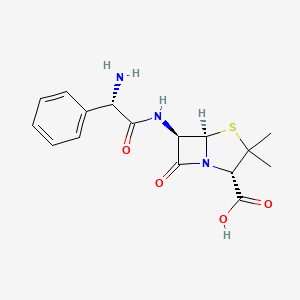

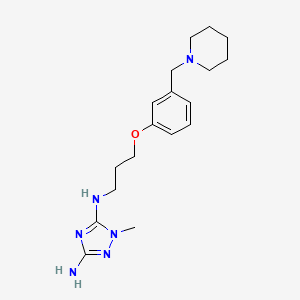

![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)